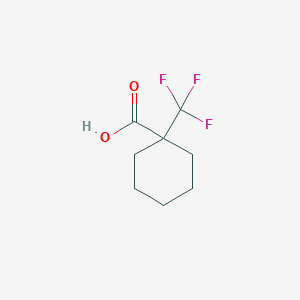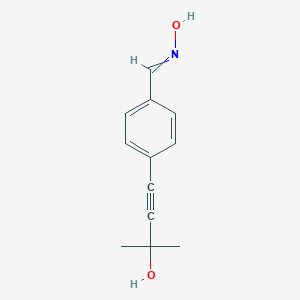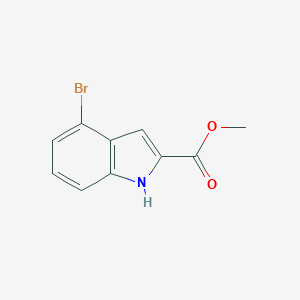
4-bromo-1H-indole-2-carboxylate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 4-bromo-1H-indole-2-carboxylate and related compounds involves various methodologies, including regioselective dibromination of methyl indole-3-carboxylate, leading to derivatives such as methyl 5,6-dibromoindole-3-carboxylate through treatment with bromine in acetic acid (Parsons et al., 2011). Additionally, efficient methods for synthesizing N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides have been developed, showcasing the versatility in functionalizing the indole ring (Melkonyan et al., 2008).
Molecular Structure Analysis
Structural investigations, including X-ray diffraction and NMR spectroscopy, provide insight into the solid-state structure of methyl indole-3-carboxylate derivatives. These studies help elucidate the molecular geometry and confirm the presence of various substituents affecting the compound's reactivity and properties (Niemyjska et al., 2012).
Chemical Reactions and Properties
Methyl 4-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including [4 + 3]-annulation and unexpected carboxylate/amide migration, leading to the formation of complex structures such as lactams and oxepinoindolones. These reactions highlight the compound's reactivity and its potential as a precursor for synthesizing complex indole derivatives (Selvaraj et al., 2019).
Physical Properties Analysis
The physical properties of methyl 4-bromo-1H-indole-2-carboxylate derivatives are crucial for understanding their stability, solubility, and overall behavior in different environments. Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR offer a detailed profile of these compounds, shedding light on their molecular vibrations, electronic nature, and chemical environment (Almutairi et al., 2017).
Chemical Properties Analysis
The chemical properties of methyl 4-bromo-1H-indole-2-carboxylate, including reactivity patterns, hydrogen bonding, and solvent effects, have been extensively studied. Experimental and theoretical approaches, including DFT calculations, provide insights into the electronic structure, intra- and inter-molecular interactions, and the effects of different solvents on the compound's geometry and hydrogen bonding (Srivastava et al., 2017).
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l’indole ont montré une activité antivirale significative. Par exemple, le composé 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré une activité inhibitrice contre le virus de la grippe A . Il est plausible que le « 4-bromo-1H-indole-2-carboxylate de méthyle » puisse également présenter des propriétés antivirales similaires.
Activité anti-inflammatoire
Les dérivés de l’indole ont été trouvés pour posséder des propriétés anti-inflammatoires . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires.
Activité anticancéreuse
Les dérivés de l’indole ont montré une activité anticancéreuse . Par conséquent, le « this compound » pourrait potentiellement être utilisé dans la recherche et le traitement du cancer.
Activité antioxydante
Les dérivés de l’indole ont été trouvés pour posséder des propriétés antioxydantes . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antioxydants.
Activité antimicrobienne
Les dérivés de l’indole ont montré une activité antimicrobienne . Par conséquent, le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antimicrobiens.
Activité antidiabétique
Les dérivés de l’indole ont été trouvés pour posséder des propriétés antidiabétiques . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antidiabétiques.
Activité antipaludique
Les dérivés de l’indole ont montré une activité antipaludique . Par conséquent, le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antipaludiques.
Activité anticholinestérasique
Les dérivés de l’indole ont été trouvés pour posséder des propriétés anticholinestérasiques . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anticholinestérasiques.
Mécanisme D'action
Target of Action
Methyl 4-bromo-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors, making it a versatile compound in biological applications .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
methyl 4-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPOJMDJBBGYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405799 | |
| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167479-13-2 | |
| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




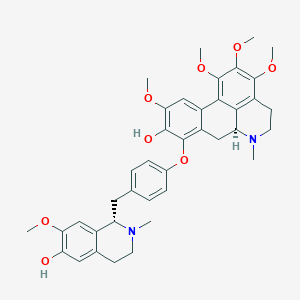
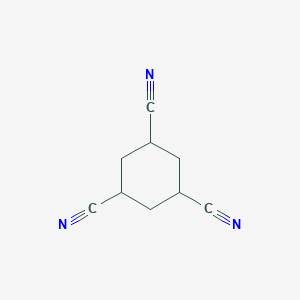

![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
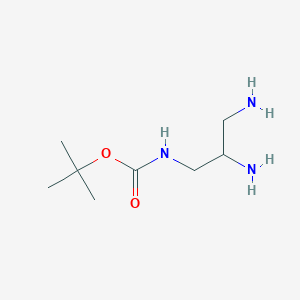
![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)

